molecular formula C19H17F3N2O2 B2703205 N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 2418712-93-1

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2703205
CAS No.: 2418712-93-1
M. Wt: 362.352
InChI Key: WUCSDJWUMMOSQB-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique structural components, including a furan ring, a trifluoromethyl group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a catalyst.

    Attachment of the Cyanomethyl Group: The cyanomethyl group can be introduced via nucleophilic substitution reactions using cyanomethyl halides.

    Cyclopentyl Group Addition: The cyclopentyl group is typically added through alkylation reactions using cyclopentyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-diones.

    Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Furan-2,5-diones.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its activity against certain diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan ring may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyanomethyl)-N-cyclopentyl-5-phenylfuran-2-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.

    N-(Cyanomethyl)-N-cyclopentyl-5-[4-methylphenyl]furan-2-carboxamide: The methyl group instead of the trifluoromethyl group can alter the compound’s electronic properties and reactivity.

Uniqueness

N-(Cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances metabolic stability. This makes it a valuable compound for developing new drugs and materials with specific desired properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopentyl-5-[4-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2/c20-19(21,22)14-7-5-13(6-8-14)16-9-10-17(26-16)18(25)24(12-11-23)15-3-1-2-4-15/h5-10,15H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCSDJWUMMOSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC#N)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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